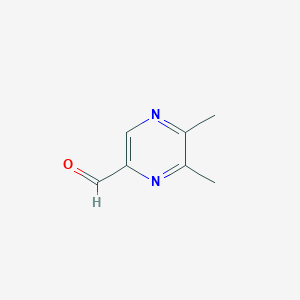
5,6-Dimethylpyrazine-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dimethylpyrazine-2-carbaldehyde is an organic compound with the molecular formula C7H8N2O. It belongs to the class of pyrazines, which are nitrogen-containing heterocyclic compounds. This compound is characterized by the presence of two methyl groups and an aldehyde group attached to a pyrazine ring. Pyrazines are known for their distinct aromatic properties and are often used in flavor and fragrance industries.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dimethylpyrazine-2-carbaldehyde can be achieved through various methods. One common approach involves the reaction of 2,5-dimethylpyrazine with benzaldehyde and benzoic anhydride under argon atmosphere at elevated temperatures . Another method includes the reduction of dimethyl pyrazine-2,5-dicarboxylate using sodium borohydride in a mixture of methanol and dichloromethane at low temperatures .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and vacuum sublimation is common to obtain the desired product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions: 5,6-Dimethylpyrazine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic reagents such as halogens and nitrating agents can be used for substitution reactions.
Major Products Formed:
Oxidation: 5,6-Dimethylpyrazine-2-carboxylic acid.
Reduction: 5,6-Dimethylpyrazine-2-methanol.
Substitution: Various substituted pyrazine derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
5,6-Dimethylpyrazine-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor in the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the flavor and fragrance industry due to its aromatic properties.
Mecanismo De Acción
The mechanism of action of 5,6-Dimethylpyrazine-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to the formation of Schiff bases. This interaction can modulate the activity of enzymes and receptors, thereby influencing various biochemical pathways .
Comparación Con Compuestos Similares
2,5-Dimethylpyrazine: Similar structure but lacks the aldehyde group.
2,6-Dimethylpyrazine: Similar structure but with different positions of the methyl groups.
Pyrazine-2-carboxaldehyde: Lacks the methyl groups but contains the aldehyde group.
Uniqueness: 5,6-Dimethylpyrazine-2-carbaldehyde is unique due to the presence of both methyl groups and an aldehyde group on the pyrazine ring. This combination imparts distinct chemical reactivity and aromatic properties, making it valuable in various applications .
Propiedades
Fórmula molecular |
C7H8N2O |
|---|---|
Peso molecular |
136.15 g/mol |
Nombre IUPAC |
5,6-dimethylpyrazine-2-carbaldehyde |
InChI |
InChI=1S/C7H8N2O/c1-5-6(2)9-7(4-10)3-8-5/h3-4H,1-2H3 |
Clave InChI |
JTMRVLWFLIGABU-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=C(N=C1C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


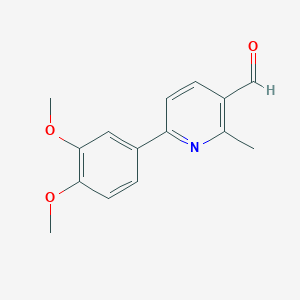
![2,6-Dimethylimidazo[1,2-b]pyridazin-3-amine](/img/structure/B13002553.png)
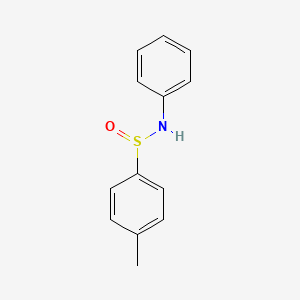
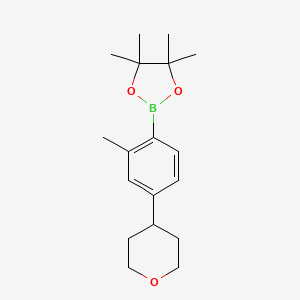
![Ethyl 7-bromobenzo[b]thiophene-3-carboxylate](/img/structure/B13002568.png)

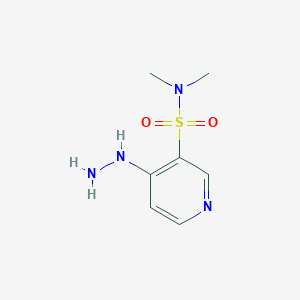

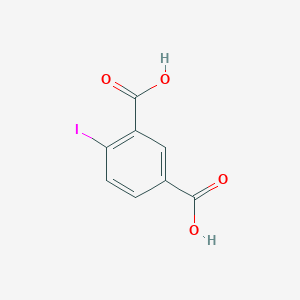
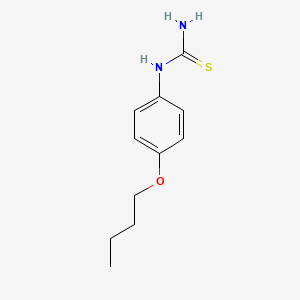
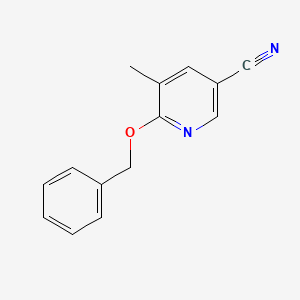
![3-Chloropyrido[3,4-b]pyrazin-5-amine](/img/structure/B13002617.png)

![1-Methyl-3-(trifluoromethyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B13002639.png)
